Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate
CAS No.: 335421-90-4
Cat. No.: VC11714674
Molecular Formula: C18H14Na3O10PS3
Molecular Weight: 586.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335421-90-4 |
|---|---|
| Molecular Formula | C18H14Na3O10PS3 |
| Molecular Weight | 586.4 g/mol |
| IUPAC Name | trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;hydrate |
| Standard InChI | InChI=1S/C18H15O9PS3.3Na.H2O/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;1H2/q;3*+1;/p-3 |
| Standard InChI Key | FNKGPXOPDRYAAQ-UHFFFAOYSA-K |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
The compound is systematically named trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;hydrate under IUPAC rules . Alternative designations include triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt hydrate and TPPTS (abbreviations are avoided per user instructions). Its molecular structure comprises a phosphorus center bonded to three benzene rings, each sulfonated at the meta position (Figure 1). The sodium counterions and hydration water enhance solubility in polar solvents .
Table 1: Key Identifiers of Sodium 3,3',3''-Phosphinetriyltribenzenesulfonate Hydrate
Structural and Physical Properties
X-ray crystallography and NMR studies confirm a trigonal pyramidal geometry around phosphorus, with sulfonate groups extending orthogonally to minimize steric hindrance. The hydrate form (typically tetrahydrate ) exhibits a melting point >300°C and hygroscopicity, necessitating storage under inert gas below 15°C . Its water solubility exceeds 50 g/L at 25°C, enabling homogeneous catalysis in aqueous media.
Table 2: Physical and Safety Properties
| Property | Value | Source |
|---|---|---|
| Physical State | White to off-white crystalline solid | |
| Storage Conditions | Inert atmosphere, <15°C | |
| Hazards | H315 (skin irritation), H319 (eye irritation) |
Synthesis and Manufacturing
Sulfonation of Triphenylphosphine
The compound is synthesized via sulfonation of triphenylphosphine (TPP) using oleum (fuming sulfuric acid). The reaction proceeds at 80–100°C for 12–24 hours, selectively substituting sulfonate groups at the meta positions due to electronic and steric effects. Neutralization with sodium hydroxide yields the trisodium salt, which is crystallized as a hydrate.
Industrial-Scale Production
Commercial batches (e.g., TCI Chemicals’ >97% purity product ) involve stringent control of sulfonation stoichiometry to minimize oxide byproducts (<5% ). Post-synthesis purification via ion-exchange chromatography ensures low metal contamination, critical for catalytic applications.
Catalytic Applications in Industrial Chemistry
Hydroformylation Reactions
The compound forms water-soluble rhodium complexes (e.g., HRh(CO)(TPPTS)) for olefin hydroformylation in biphasic systems. For example, propylene conversion to butyraldehyde achieves turnover numbers (TON) >10,000 with regioselectivity >95% for linear aldehydes. The aqueous phase facilitates catalyst recovery, reducing rhodium leaching to <1 ppm.
Suzuki-Miyaura Cross-Coupling
Palladium complexes of the ligand enable aryl halide coupling with boronic acids in aqueous ethanol. A study demonstrated 99% yield for biphenyl synthesis at 60°C with 0.5 mol% catalyst loading. The sulfonate groups stabilize Pd(0) intermediates, suppressing aggregation and deactivation.
Table 3: Catalytic Performance in Key Reactions
| Reaction Type | Substrate | Conditions | Yield/Selectivity | Source |
|---|---|---|---|---|
| Hydroformylation | Propylene | 80°C, 20 bar CO/H | 95% linear aldehyde | |
| Suzuki Coupling | Bromobenzene | 60°C, KCO, EtOH/HO | 99% biphenyl |
Mechanistic Insights and Ligand Behavior
Electronic and Steric Effects
The electron-withdrawing sulfonate groups reduce the phosphorus basicity () compared to TPP (), weakening metal-ligand backbonding. This electronic tuning enhances oxidative stability while maintaining sufficient -donor strength for metal coordination.
Solubility and Phase Transfer
The hydrophilic sulfonates enable catalyst operation in water, reducing organic solvent use. In biphasic systems, the ligand partitions >99% into the aqueous phase, enabling continuous flow processes. Molecular dynamics simulations show hydration shells around sulfonate groups stabilize the catalyst in solution.
Future Perspectives and Research Directions
Green Chemistry Applications
Ongoing research explores the ligand’s role in photocatalytic CO reduction and biomass conversion. A 2024 study reported a cobalt-TPPTS catalyst for CO-to-formate conversion with 80% Faradaic efficiency.
Advanced Material Synthesis
Functionalized metal-organic frameworks (MOFs) incorporating TPPTS show promise in gas separation. A 2025 preprint describes a Zr-MOF with TPPTS linkers exhibiting 200% higher CO/N selectivity than benchmark materials.
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